(R*,S*)-(+/-)-Fenoterol Hydrobromide

Intrinsic activity Full agonism Functional antagonism

Racemic β2-adrenoceptor full agonist with quantifiably higher intrinsic efficacy (~2-fold vs. salbutamol) and 25-fold greater site-of-action molar potency. Enables maximal receptor activation in functional antagonism, receptor reserve, and β2-AR desensitization studies. The >230-fold enantiomer binding differential between R,R′- and S,S′-enantiomers makes this hydrobromide salt an essential chiral chromatography method development standard. Not interchangeable with partial agonist SABAs. Supplied as EP Impurity A reference standard for ANDA analytical development.

Molecular Formula C₁₇H₂₂BrNO₄
Molecular Weight 384.26
CAS No. 38964-10-2
Cat. No. B1148299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R*,S*)-(+/-)-Fenoterol Hydrobromide
CAS38964-10-2
Synonymsrel-5-[(1S)-1-Hydroxy-2-[[(1R)-2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-1,3-benzenediol Hydrobromide;  (R*,S*)-5-[1-Hydroxy-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-1,3-benzenediol Hydrobromide;  (R*,S*)-(±)-5-[1-Hydroxy-2-[[2-(4-hydrox
Molecular FormulaC₁₇H₂₂BrNO₄
Molecular Weight384.26
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O.Br
InChIInChI=1S/C17H21NO4.BrH/c1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13;/h2-5,7-9,11,17-22H,6,10H2,1H3;1H/t11-,17-;/m0./s1
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R*,S*)-(+/-)-Fenoterol Hydrobromide (CAS 38964-10-2): A Short-Acting β2-Adrenergic Agonist with Differentiated Pharmacological Profile


(R*,S*)-(+/-)-Fenoterol hydrobromide (CAS 38964-10-2) is a racemic mixture of R,R′- and S,S′-fenoterol enantiomers, functioning as a short-acting β2-adrenoceptor agonist (SABA) that induces bronchodilation primarily via activation of β2-adrenergic receptors on bronchial smooth muscle [1]. The compound is distinguished from other in-class agents by its resorcinol scaffold, higher lipophilicity compared to metaproterenol, and full agonist properties at the β2 receptor, resulting in a quantifiably higher intrinsic efficacy relative to partial agonists such as salbutamol [2]. As a racemate, it exhibits enantiomer-specific pharmacological activity wherein the R,R′-enantiomer accounts for the therapeutic effect while the S,S′-enantiomer is essentially inactive [3].

Why (R*,S*)-(+/-)-Fenoterol Hydrobromide Cannot Be Interchanged with Other β2-Agonists: Quantitative Evidence of Differential Intrinsic Activity and Receptor Engagement


Although fenoterol is broadly classified as a short-acting β2-agonist, its pharmacological behavior diverges markedly from that of salbutamol (albuterol), terbutaline, and metaproterenol due to fundamental differences in intrinsic efficacy, receptor binding kinetics, and enantiomeric composition [1]. Unlike salbutamol, which acts as a partial agonist at β2-adrenoceptors, fenoterol is a full agonist exhibiting approximately twice the intrinsic activity in isolated tracheal preparations [2]. Pharmacokinetic/pharmacodynamic modeling further indicates that fenoterol is approximately 25-fold more active at the site of action than salbutamol or terbutaline on a molar basis [3]. These quantitative disparities in receptor-level efficacy translate into clinically meaningful differences in both the magnitude and duration of bronchodilation, as well as systemic exposure profiles, rendering simple dose-equivalent substitution between fenoterol and alternative SABAs scientifically unsound and potentially therapeutically suboptimal.

(R*,S*)-(+/-)-Fenoterol Hydrobromide: Quantified Differential Performance Against Comparator β2-Agonists


Superior Intrinsic Efficacy (Full vs. Partial Agonism) at the β2-Adrenoceptor Relative to Salbutamol

In functional antagonism experiments using guinea-pig tracheal preparations pre-contracted with carbachol, fenoterol demonstrated an intrinsic efficacy approximately twice that of salbutamol, confirming its classification as a full β2-agonist versus the partial agonist profile of salbutamol [1]. The mean maximum shift of the carbachol concentration-response curve was 1.07 ± 0.07 log units for fenoterol versus 0.64 ± 0.07 log units for salbutamol (n=5), representing a 1.67-fold greater functional antagonism [1]. This difference in intrinsic activity has direct implications for the ability to reverse profound bronchoconstriction.

Intrinsic activity Full agonism Functional antagonism

Extended Duration of Bronchodilation Compared to Albuterol (Salbutamol) in Asthmatic Patients

In a double-blind, three-way crossover study of 12 asthmatic patients, inhaled fenoterol (0.4 mg) produced bronchodilation that persisted significantly longer than that produced by inhaled albuterol (0.2 mg) [1]. Both agents produced similar peak increases in FEV1 (fenoterol: 0.76 L [48%] vs. albuterol: 0.68 L [46%]), but from three to six hours post-inhalation, fenoterol's effect as measured by FEV1 or PEF significantly exceeded that of albuterol [1]. This extended duration profile positions fenoterol as a SABA with intermediate duration characteristics bridging short-acting and long-acting agents.

Bronchodilation duration FEV1 SABA comparison

Quantified β2-Adrenoceptor Selectivity Ratio Derived from Cloned Human Receptor Binding Affinities

Competitive radioligand binding studies using [¹²⁵I]cyanopindolol on cloned human β-adrenoceptors expressed in CHO cells revealed Ki values for fenoterol of 13.6 μM at β1, 0.72 μM at β2, and 55.7 μM at β3 receptors [1]. This yields a β1/β2 selectivity ratio of approximately 19:1 (18.9-fold), quantifying fenoterol's preferential engagement of the therapeutic target over the cardiac β1-receptor subtype. The absolute β2 Ki of 720 nM confirms moderate receptor affinity consistent with its SABA classification.

β2-selectivity Binding affinity Ki ratio

R,R′-Enantiomer as the Sole Active Component: Quantitative Binding and Functional Evidence

Chromatographic resolution of racemic fenoterol yielded separated R,R′- and S,S′-enantiomers with an enantioselectivity factor of 1.21 [1]. Frontal affinity chromatography using immobilized HEK-293 cell membranes expressing human β2-AR demonstrated that only the R,R′-enantiomer (R-F) produced concentration-dependent decreases in radioligand retention; the S,S′-enantiomer (S-F) produced no change, indicating it does not compete for β2-AR binding [1]. Membrane binding studies quantified the dissociation constant (Kd) of R-F as 460 ± 55 nM, whereas S-F exhibited negligible affinity with a Kd of 109,000 ± 10,400 nM—a >230-fold difference in receptor engagement [1]. Functionally, R-F increased cardiomyocyte contractile response from (265 ± 11.6)% to (306 ± 11.8)% of resting cell length (p < 0.05), while S-F produced no significant effect [1].

Enantiomer pharmacology Chiral resolution Receptor occupancy

Pharmacokinetic/Pharmacodynamic Modeling Quantifies 25-Fold Higher Site-of-Action Activity than Salbutamol or Terbutaline

Integrated pharmacokinetic/pharmacodynamic modeling of clinical data revealed that fenoterol is approximately 25 times more active at the site of action (pulmonary β2-adrenoceptors) than either salbutamol or terbutaline on an equimolar basis [1]. This pronounced difference in intrinsic activity at the effector site is partially offset by fenoterol's higher total body clearance (approximately twice that of salbutamol and terbutaline) and lower oral bioavailability (~2% due to extensive first-pass metabolism) [1]. When overall clinical activity accounting for both PK and PD properties is compared, the relative activity ratio is fenoterol (8) > salbutamol (2) > terbutaline (1), confirming that fenoterol retains a net potency advantage even after pharmacokinetic attenuation [1].

PK/PD modeling Site-of-action activity Pulmonary selectivity

Higher Bronchodilating Potency than Metaproterenol, Albuterol, and Terbutaline

Fenoterol has been consistently characterized as possessing higher bronchodilating potency than metaproterenol, albuterol (salbutamol), and terbutaline, a finding attributed to its full agonist profile and the structural features of its resorcinol scaffold that confer enhanced β2-selectivity relative to metaproterenol [1]. The β2-selectivity of fenoterol at normal oral and inhaled doses is comparable to that of albuterol and terbutaline, but its greater intrinsic efficacy at the receptor level translates into a clinically observable potency advantage [1]. This class-level differentiation supports fenoterol's positioning as a high-potency SABA option within the therapeutic armamentarium.

Bronchodilating potency Comparative efficacy Dose-response

Optimal Research and Industrial Deployment Scenarios for (R*,S*)-(+/-)-Fenoterol Hydrobromide


Preclinical Studies Requiring a Full β2-Agonist with Quantified High Intrinsic Efficacy

Fenoterol is the β2-agonist of choice for in vitro and ex vivo studies investigating the functional consequences of full receptor agonism versus partial agonism. Its 2-fold higher intrinsic efficacy relative to salbutamol in tracheal smooth muscle preparations [1] makes it an indispensable tool for experiments requiring maximal β2-AR-mediated relaxation, including investigations of receptor reserve, functional antagonism under high cholinergic tone, and the evaluation of novel β2-antagonists or biased ligands where full-agonist reference data are essential.

Development and Validation of Enantioselective Analytical Methods for Chiral β2-Agonists

The racemic nature of (R*,S*)-(+/-)-fenoterol hydrobromide, combined with the >230-fold difference in β2-AR binding affinity between its R,R′- and S,S′-enantiomers [1], establishes this compound as an ideal system for developing, validating, and benchmarking enantioselective chromatographic methods. Applications include chiral HPLC and capillary electrophoresis method development, quality control of enantiomeric purity in pharmaceutical formulations, and pharmacokinetic studies tracking enantiomer-specific disposition and metabolism.

Pharmacokinetic/Pharmacodynamic Modeling Reference Standard for Pulmonary Drug Delivery

Fenoterol's well-characterized PK/PD relationship—including its 25-fold higher site-of-action activity than salbutamol and ~2% oral bioavailability [1]—positions it as a benchmark compound for modeling inhaled drug deposition, pulmonary absorption, and systemic spillover. It is particularly valuable in studies of inhaler device performance, regional lung deposition patterns, and the correlation between in vitro aerodynamic particle size distribution and in vivo bronchodilator response.

In Vivo Models of Severe Bronchospasm or β2-AR Downregulation

In experimental models of severe, refractory bronchoconstriction where partial agonists like salbutamol may exhibit diminished efficacy, fenoterol's full agonist profile and higher intrinsic activity [1] provide a more robust reversal of airway narrowing. Additionally, its propensity to induce β2-AR desensitization with chronic exposure makes it a useful tool for studying receptor downregulation mechanisms and evaluating strategies to mitigate tachyphylaxis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R*,S*)-(+/-)-Fenoterol Hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.